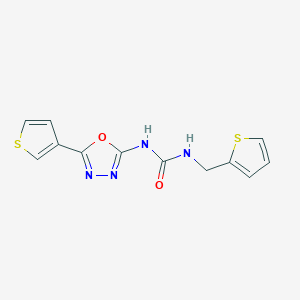

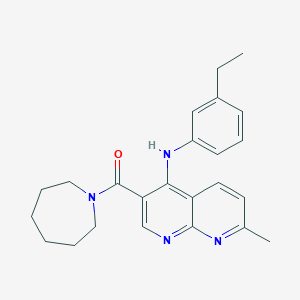

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis

The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol−1 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Biologically Active Compounds

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is part of a broader class of compounds that have garnered interest for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. A study by Ölmez and Waseer (2020) developed an efficient method for synthesizing 1,2,4-oxadiazoles, which are structurally similar to the compound , demonstrating the potential for these compounds in biologically active applications. The synthesis involved reactions of amidoximes and acyl halides under microwave irradiation, resulting in new urea/thiourea compounds bearing the 1,2,4-oxadiazole ring, characterized by FTIR, 1H NMR, 13C NMR, and elemental analysis techniques (Ölmez & Waseer, 2020).

Enantioselective Anion Receptors

The compound's structural family has been explored for their potential as enantioselective anion receptors, particularly in the context of recognizing amino acid derivatives. Roussel et al. (2006) studied a series of non-racemic atropisomeric (thio)ureas, including structural analogs, finding that these compounds can act as neutral enantioselective anion receptors. Their binding to amino acid derivatives was determined through NMR titration experiments, showcasing the compounds' ability to differentiate between enantiomers, although with modest enantioselectivities. This study underlines the potential of such molecules in chiral recognition and their implications in the field of bifunctional organocatalysis (Roussel et al., 2006).

Development of Heterocyclic Compounds

Research on heterocyclic compounds, including those similar to this compound, has led to the discovery of new molecules with promising applications. For instance, the work by Chupp, Dahm, and Leschinsky (1975) focused on the synthesis of 1,2,3,5-oxathiadiazolin-4-one 2-oxides from N-hydroxy-N-methyl-N′-aryl ureas and thionyl chloride, revealing new pathways for creating heterocycles with potential in various fields, including medicinal chemistry and materials science (Chupp, Dahm, & Leschinsky, 1975).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c17-11(13-6-9-2-1-4-20-9)14-12-16-15-10(18-12)8-3-5-19-7-8/h1-5,7H,6H2,(H2,13,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCOFKBZOBYHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)